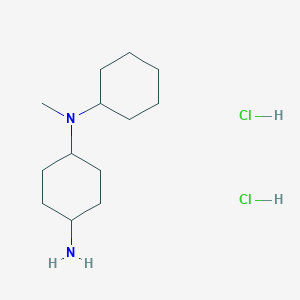![molecular formula C12H20ClNO3 B1478045 2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one CAS No. 2097946-47-7](/img/structure/B1478045.png)
2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one (CMOD) is a novel heterocyclic compound with potential applications in synthetic chemistry, medicinal chemistry, and drug development. CMOD is a unique and versatile molecule that has been explored for its various properties and potential uses.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one falls within the class of spiroaminals, which are significant due to their complex structures and potential biological activities. The synthetic approaches to spiroaminals, including those similar in structure to the compound , are diverse and challenging, aiming to create compounds with novel skeletons for further application in medicinal chemistry and materials science. The synthesis of spiroaminals like 1-oxa-7-azaspiro[5.5]undecane is highlighted, demonstrating the interest in exploring these compounds for their unique properties and potential applications (Sinibaldi & Canet, 2008).
Biological Activity and Applications
Spiro compounds, including those structurally related to 2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one, have been studied for their biological activities. For instance, spirocyclic derivatives of ciprofloxacin, employing a related spiroaminal structure, have been explored for antibacterial properties. These studies have shown activity against specific bacterial strains, indicating the potential of spiro compounds in developing new antibacterial agents (Lukin et al., 2022).
Photoreactive Properties
The unique photoreactive properties of compounds similar to 2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one have been documented. For example, a study on methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, a compound with a somewhat similar structure, showed that it undergoes a unique photochemical transformation to produce β-lactam compounds, highlighting the potential of such structures in synthesizing new chemical entities with valuable properties (Marubayashi et al., 1992).
Chemical Transformations
The compound's structure lends itself to various chemical transformations, making it a valuable intermediate for synthesizing other complex molecules. Studies on the conversion of ketones of heterocyclic spiro compounds into oxime derivatives, including those with barbituric acid moieties, illustrate the versatility of spiro compounds in chemical synthesis. These transformations can lead to a range of products with potential applications in drug development and other areas of chemical research (Rahman et al., 2013).
Propiedades
IUPAC Name |
2-chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3/c1-16-10-3-6-17-12(7-10)4-2-5-14(9-12)11(15)8-13/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZKMSXZQCJPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOC2(C1)CCCN(C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



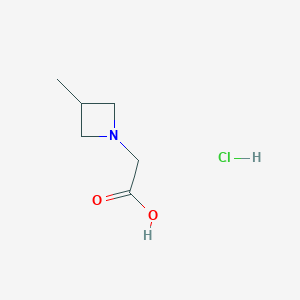
![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)
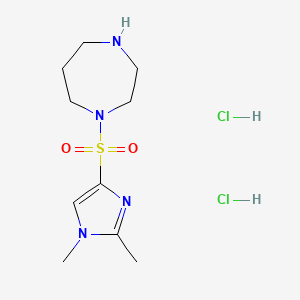
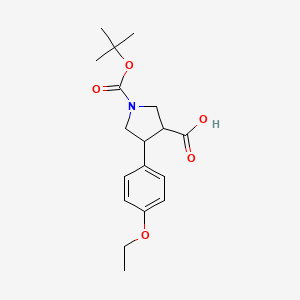
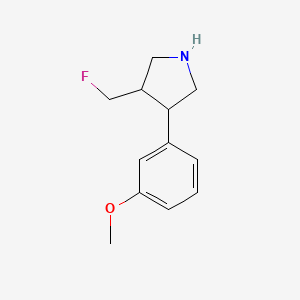
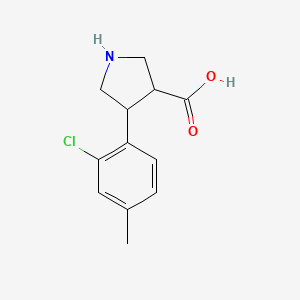

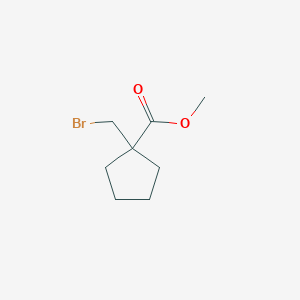
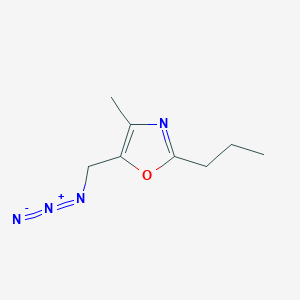

![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
